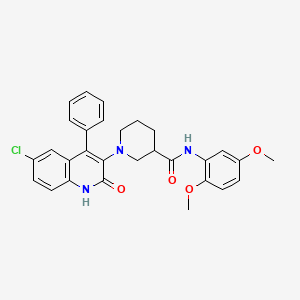
2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is an organic compound that features a quinoline core structure with a thiophene ring and ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of o-hydroxyacetophenone with carbon disulfide and potassium carbonate in dimethyl sulfoxide (DMSO) at 40°C. The intermediate product is then reacted with bromoethane, followed by a reaction with 2-acetylthiophene and t-butoxide in DMSO at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The ester functionality allows for hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(thiophen-2-yl)ethyl 4H-chromen-4-one
- Ethyl 2-oxo-2-(thiophen-2-yl)acetate
- 4-Hydroxy-2-quinolones
Uniqueness
2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its combination of a quinoline core with a thiophene ring and ester functionality.
Properties
CAS No. |
575461-47-1 |
|---|---|
Molecular Formula |
C16H11NO4S |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C16H11NO4S/c18-13(14-6-3-7-22-14)9-21-16(20)11-8-15(19)17-12-5-2-1-4-10(11)12/h1-8H,9H2,(H,17,19) |
InChI Key |
NLBNSONWUQZUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10875449.png)
![2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide](/img/structure/B10875452.png)
![(2E)-3-(4-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B10875458.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10875462.png)

![4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875482.png)
![4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10875485.png)
![4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile](/img/structure/B10875492.png)
![6-(2,6-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875495.png)

![3-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10875505.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10875511.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10875513.png)
![[(1-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)(2-chlorophenyl)methyl]propanedinitrile](/img/structure/B10875520.png)
